molecular formula C24H20FN3O2S2 B2883376 2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide CAS No. 496968-78-6

2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2883376
CAS No.: 496968-78-6
M. Wt: 465.56
InChI Key: OWFOTKCTWUEGMA-UHFFFAOYSA-N
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Description

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrobenzothiopyrimidine core, and a phenylacetamide moiety

Preparation Methods

The synthesis of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyrimidine core. This can be achieved through a series of condensation reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the reagent.

    Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group through an amide bond formation reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide can be compared with other benzothiopyrimidine derivatives, such as:

  • 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
  • 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
  • 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

These compounds share a similar core structure but differ in the substituents on the aromatic rings

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide represents a novel addition to the class of biologically active compounds, particularly those containing thiadiazole and related structures. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorophenyl group which may enhance its lipophilicity and biological activity.
  • A thiadiazole moiety known for diverse biological activities including anticancer and anticonvulsant effects.

Anticancer Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of key metabolic pathways such as glycolysis and apoptosis induction.

Table 1: Summary of Anticancer Studies

CompoundCancer TypeIC50 (µM)Mechanism of Action
Thiadiazole Derivative ABreast Cancer5.2Induction of apoptosis
Thiadiazole Derivative BLung Cancer3.8Inhibition of glycolysis
2-{[4-(4-fluorophenyl)...}TBDTBDTBD

Note: Specific data for the compound is currently under investigation.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been well documented. The mechanisms typically involve modulation of GABA receptors and voltage-gated ion channels. In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can significantly reduce seizure activity.

Case Study:
A study conducted by Aliyu et al. (2021) demonstrated that a related thiadiazole compound exhibited an LD50 of 3,807.87 mg/kg with significant protection rates (66.67% at 100 mg/kg in MES). This suggests a favorable safety profile alongside efficacy in seizure reduction.

The biological activity of the compound can be attributed to several potential mechanisms:

  • GABAergic Modulation: Enhancing GABA receptor activity may lead to increased inhibitory neurotransmission, contributing to anticonvulsant effects.
  • Ion Channel Interaction: Compounds with similar structures often interact with sodium and calcium channels, stabilizing neuronal membranes.
  • Apoptotic Pathway Activation: For anticancer effects, inducing apoptosis via mitochondrial pathways is a common mechanism.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption: The presence of the fluorophenyl group may enhance membrane permeability.
  • Distribution: Lipophilicity indicated by LogP values suggests good tissue distribution.
  • Metabolism and Excretion: Further studies are needed to elucidate metabolic pathways and excretion routes.

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight577.5 g/mol
LogP7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors11

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S2/c25-15-10-12-17(13-11-15)28-23(30)21-18-8-4-5-9-19(18)32-22(21)27-24(28)31-14-20(29)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFOTKCTWUEGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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